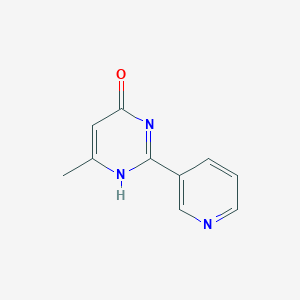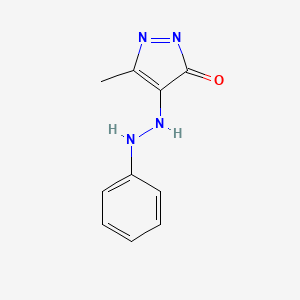
ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate
Descripción general
Descripción
Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of compound “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with distinct properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated hydrocarbons and other nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” has a wide range of scientific research applications:
Biology: Its unique properties make it valuable in biological studies, including enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” involves its interaction with specific molecular targets and pathways. It acts as a reagent that facilitates the formation of amides, carbamates, and ureas by converting amines into these compounds . The molecular targets include nucleophiles such as amines and alcohols, which react with the compound to form the desired products.
Comparación Con Compuestos Similares
- Carbonyldiimidazole
- Phosgene
- Imidazole derivatives
These compounds share similarities in their chemical structure and reactivity but differ in their specific applications and properties.
Propiedades
IUPAC Name |
ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h13H,2H2,1H3/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBIGESTMJGOAX-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B7786801.png)
![[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea](/img/structure/B7786840.png)
![N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7786848.png)
![1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B7786861.png)
![4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B7786862.png)
![ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-enyl)amino]acetate](/img/structure/B7786870.png)
![ethyl (Z)-2-[(2-benzoyl-3-oxo-3-phenylprop-1-enyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B7786871.png)

![N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide](/img/structure/B7786878.png)
![(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786887.png)

